Gadolinium sulfate

Descripción

Propiedades

IUPAC Name |

gadolinium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAFITOLRQQGTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

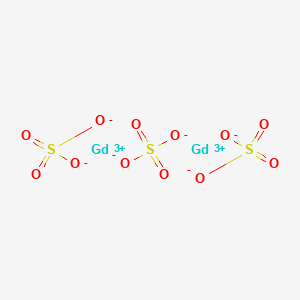

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2(SO4)3, Gd2O12S3 | |

| Record name | Gadolinium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890710 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-54-1, 155788-75-3 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrolysis and Catalyst Use

-

Catalyst Synthesis : Zirconia (ZrO₂) and titanium tetrachloride (TiCl₄) are reacted in sulfuric acid and water at 60–90°C, followed by silica addition. The resulting catalyst improves hydrolysis efficiency by 15–20%.

-

Hydrolysis Conditions : Intermediate compounds (e.g., gadolinium acetate) are hydrolyzed at 70–90°C for 8–24 hours, achieving >98% conversion.

Recrystallization for Purity Enhancement

Post-hydrolysis, gadolinium sulfate is recrystallized using:

-

Solvents : Ethanol or ethanol-acetone mixtures (6:4 v/v) reduce solubility and promote high-purity crystals.

-

Yield : Recrystallization at 4°C increases yield to 95–97% compared to 85–90% without controlled cooling.

Purification and Crystallization Techniques

Solvent Selection and Impact on Crystal Quality

| Solvent System | Purity (%) | Crystal Size (µm) | Application |

|---|---|---|---|

| Ethanol | 99.5 | 50–100 | Laboratory |

| Ethanol-Acetone | 99.99 | 20–50 | High-purity |

| Water | 98.0 | 100–200 | Industrial |

Ethanol-acetone mixtures produce smaller crystals suitable for electronic ceramics, while water-based crystallization favors thermoelectric applications.

Anhydrous this compound Synthesis

Dehydration of Gd₂(SO₄)₃·8H₂O at 400°C under vacuum yields anhydrous Gd₂(SO₄)₃, which decomposes above 500°C. Anhydrous forms exhibit higher thermal stability (density = 4.14 g/cm³) but require stringent moisture control during storage.

Analysis of Reaction Parameters

Temperature and Time Dependence

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 70–90°C | Maximizes Gd₂O₃ dissolution |

| Crystallization Time | 12–24 h | Reduces amorphous byproducts |

| Dehydration Temperature | 400°C | Prevents sulfate decomposition |

Prolonged heating (>24 h) at temperatures exceeding 90°C induces sulfate radical breakdown, lowering yield by 10–15%.

Recent Advances in Synthesis

Aplicaciones Científicas De Investigación

Particle Physics

Neutrino Detection

Gadolinium sulfate is primarily utilized in particle physics experiments due to gadolinium's high neutron capture cross-section. This property makes it an ideal candidate for enhancing the sensitivity of neutrino detection in water Cherenkov detectors like Super-Kamiokande (SK). The introduction of gadolinium into the SK detector aids in detecting anti-neutrinos through inverse beta decay processes and helps reduce neutron-induced background events .

Case Study: Super-Kamiokande Experiment

- Objective : To improve the detection capabilities for diffuse supernova neutrino background (DSNB) and solar neutrinos.

- Implementation : In 2020, approximately 13 metric tons of ultra-pure this compound octahydrate were dissolved in the SK detector. This loading resulted in a gadolinium concentration of 0.011%, achieving a neutron capture efficiency of about 50% .

- Outcome : The first loading was successful, leading to a second loading of 26 metric tons in 2022, increasing the concentration to 0.033% (neutron capture efficiency of approximately 75%). Future goals aim for a concentration of 0.1% .

Medical Imaging

MRI Contrast Agents

Gadolinium-based contrast agents (GBCA), including this compound, are extensively used in magnetic resonance imaging (MRI) to enhance image quality. Gadolinium improves the visibility of organ structures by increasing signal intensity and shortening proton relaxation times .

Challenges and Health Risks

Despite their efficacy, concerns have arisen regarding gadolinium deposition in human tissues, leading to potential health risks such as Nephrogenic Systemic Fibrosis (NSF) and Gadolinium Deposition Disease (GDD). Studies indicate that free gadolinium can accumulate in organs like the brain and bones .

Material Science

Nanoparticles and Coatings

This compound can be utilized to create nanoparticles that are applicable in various fields, including solar cells and fuel cells. Its solubility allows for easy incorporation into different matrices, enhancing material properties such as conductivity and magnetism .

Case Study: Enhanced Magneto-Caloric Effect

Research has shown that modifying this compound with formate can optimize its properties for applications in magneto-caloric devices. This modification increases spin densities beneficial for energy-efficient cooling systems .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of gadolinium sulfate primarily involves its interaction with magnetic fields and its ability to capture neutrons. In MRI, gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, resulting in enhanced contrast in the images. Gadolinium’s high neutron capture cross-section makes it valuable in neutron capture therapy and other applications requiring neutron detection.

Comparación Con Compuestos Similares

Gadolinium Oxide (Gd₂O₃)

- Applications: Nanomaterials, control rods in nuclear reactors .

- Synthesis : Requires acidic dissolution and solvent extraction for purification, similar to Gd₂(SO₄)₃ .

- Impurities : Intrinsic 228Ra contamination in raw Gd₂O₃ directly impacts the purity of derived Gd₂(SO₄)₃ .

- Safety : Insoluble oxide forms are less bioavailable than soluble sulfates, influencing toxicity profiles .

Gadolinium Chelates (e.g., Gd-DTPA)

- Pharmaceutical Use : Preferred over Gd₂(SO₄)₃ in MRI contrast agents due to higher stability and lower toxicity .

- Relaxivity : Chelates exhibit superior proton relaxation enhancement compared to free Gd³⁺ ions in sulfates .

Comparison with Other Lanthanide Sulfates

Europium Sulfate (Eu₂(SO₄)₃)

Samarium Sulfate (Sm₂(SO₄)₃)

- Radioactivity : Sm-147 is a natural radioisotope, complicating its use in low-background experiments like SK, whereas Gd isotopes are stable .

Comparison with Non-Lanthanide Neutron Poisons

Boron Compounds (e.g., Boric Acid)

Cadmium Compounds

- Toxicity : Cd is highly toxic, limiting its use compared to Gd .

- Neutron Capture : Cd absorbs neutrons via radiative capture (n,γ), while Gd undergoes rapid neutron capture followed by gamma emission, enabling faster reactor control .

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Solubility in Water |

|---|---|---|---|---|

| Gadolinium Sulfate | Gd₂(SO₄)₃·8H₂O | 746.81 | 3.01 | Highly soluble |

| Gadolinium Oxide | Gd₂O₃ | 362.50 | 7.41 | Insoluble |

| Europium Sulfate | Eu₂(SO₄)₃·8H₂O | 736.14 | 2.85 | Soluble |

| Boron (as Boric Acid) | H₃BO₃ | 61.83 | 1.44 | pH-dependent |

Table 2: Radioactive Impurity Tolerance

| Application | Acceptable 228Ra Level | Key Reference |

|---|---|---|

| Super-Kamiokande | <0.1 mBq/kg | |

| Pharmacopeial Standards | Not specified | |

| Industrial Catalysis | Not regulated |

Research Findings and Challenges

- Purification : Gd₂(SO₄)₃ requires multi-step processes (acid dissolution, solvent extraction, pH control) to achieve sub-mBq/kg radioactivity, whereas similar compounds like Eu₂(SO₄)₃ have less stringent requirements .

- Batch Consistency : Late-stage production batches of Gd₂(SO₄)₃ showed elevated 228Ra levels due to contaminated Gd₂O₃, prompting revised purification protocols .

- Cost vs. Performance: Despite higher costs, Gd₂(SO₄)₃ remains irreplaceable in neutrino physics due to its unmatched neutron capture efficiency .

Actividad Biológica

Gadolinium sulfate (Gd2(SO4)3) is a compound widely utilized in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI). Its biological activity has garnered attention due to its implications for human health, especially concerning its accumulation in tissues and potential toxicity. This article explores the biological activity of this compound, including its effects on cells, potential therapeutic applications, and case studies that highlight its significance in clinical settings.

Gadolinium is a paramagnetic rare earth element that enhances the contrast of MRI images by altering the relaxation times of nearby hydrogen nuclei in tissues. The mechanism involves the interaction of gadolinium ions with water protons, leading to improved signal intensity in MRI scans. However, the biological implications of gadolinium accumulation in tissues have raised concerns regarding its safety profile.

Cytotoxicity and Biocompatibility

Research indicates that gadolinium compounds can exhibit cytotoxic effects depending on their formulation and concentration. For instance, studies have shown that gadolinium-based nanoparticles (Gd-NPs) demonstrate favorable biocompatibility when encapsulated properly. In a study involving umbilical cord mesenchymal stem cells (UMSCs), Gd-NPs showed enhanced cell viability compared to free gadodiamide, indicating that the nanoparticle formulation can mitigate cytotoxic effects while facilitating cellular uptake .

Table 1: Comparison of Gadolinium Formulations on Cell Viability

| Gadolinium Formulation | Cell Viability (%) | Gd Concentration (mM) |

|---|---|---|

| Free Gadodiamide | 75 | 0.35 |

| Gd-FPFNP | 90 | 1.05 |

Accumulation and Retention

Gadolinium can accumulate in various organs, particularly the brain, bones, and kidneys. A systematic review revealed that increased signal intensity in MRI scans correlated positively with gadolinium exposure from multiple administrations of gadolinium-based contrast agents (GBCAs) . Notably, studies have documented prolonged retention of gadolinium in tissues even years after initial exposure, raising concerns about long-term health effects.

Gadolinium Deposition Disease

A notable case involved a Vietnam-era veteran who experienced chronic multisymptom illness following repeated exposures to gadolinium-based contrast agents. Symptoms included rash, pain, and neurological issues, which persisted long after the last exposure. Laboratory findings indicated detectable levels of gadolinium in urine and serum years post-exposure, suggesting significant retention and potential toxicity . This case underscores the need for awareness regarding the long-term implications of gadolinium exposure.

In Utero Exposure

Research on neonatal outcomes following maternal exposure to gadolinium during pregnancy has shown no significant adverse effects on infants at birth or during their neonatal period. A study involving cord blood analysis found no gross structural malformations associated with elevated cord blood gadolinium concentrations . However, ongoing monitoring is recommended to assess any delayed effects as these children grow.

Therapeutic Applications

Despite concerns over toxicity, gadolinium compounds are being explored for therapeutic applications beyond imaging. For instance, Gd-based nanoparticles have demonstrated potential anticancer activity against specific types of cancer cells. In preclinical studies, Gd2O3 nanoparticles showed compatibility with blood cells and minimal hemolytic effects while exhibiting significant anticancer properties against nasal squamous cell carcinoma .

Q & A

Q. What are the standard protocols for synthesizing gadolinium sulfate (Gd₂(SO₄)₃) and ensuring purity in laboratory settings?

Methodological Answer: Synthesis typically involves reacting gadolinium oxide (Gd₂O₃) with sulfuric acid under controlled stoichiometric conditions. Key steps include:

- Precipitation and purification : Gradual addition of H₂SO₄ to Gd₂O₃ suspension, followed by filtration and recrystallization.

- Purity assessment : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis, and titration to quantify sulfate content.

- Hygroscopicity management : Store in desiccators or under inert gas to prevent hydration, which alters crystallinity .

Q. What characterization techniques are essential for confirming this compound’s structural and chemical properties?

Methodological Answer:

- X-ray Diffraction (XRD) : To verify crystal structure and phase purity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfate vibrational modes (e.g., symmetric S-O stretching at ~1100 cm⁻¹).

- Elemental Analysis : Combustion analysis for sulfur content and atomic absorption spectroscopy for gadolinium quantification .

Q. How is this compound utilized in fundamental magnetic resonance studies?

Methodological Answer: Gd₂(SO₄)₃ is used to investigate paramagnetic relaxation mechanisms due to its high-spin Gd³⁺ ions. Key applications:

- Relaxivity measurements : Quantify proton relaxation rates (1/T₁ and 1/T₂) in aqueous solutions at varying magnetic field strengths.

- Coordination chemistry studies : Evaluate Gd³⁺-water exchange kinetics using nuclear magnetic relaxation dispersion (NMRD) .

Advanced Research Questions

Q. How do researchers address contradictions in relaxivity data of this compound across experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Controlled variable isolation : Use buffered solutions (e.g., HEPES or TRIS) to maintain constant pH.

- Temperature-dependent studies : Employ variable-temperature NMR to decouple thermal effects from intrinsic relaxivity.

- Error analysis : Apply Monte Carlo simulations to quantify uncertainties in relaxation rate measurements .

Q. What strategies optimize the thermodynamic stability of this compound complexes in aqueous solutions for biomedical applications?

Methodological Answer:

- Ligand design : Incorporate macrocyclic ligands (e.g., DOTA derivatives) to enhance kinetic inertness and reduce Gd³⁺ leaching.

- Solution thermodynamics : Measure stability constants (log K) via potentiometric titration and compare with competing ions (e.g., Ca²⁺, Zn²⁺).

- In silico modeling : Density Functional Theory (DFT) simulations to predict ligand-Gd³⁺ binding affinities .

Q. What novel applications of this compound are emerging in nanotechnology or biomedicine beyond traditional MRI contrast agents?

Methodological Answer:

- Nanoparticle synthesis : Gd₂(SO₄)₃ as a precursor for gadolinium-doped quantum dots (QDs) for multimodal imaging.

- Radiotherapy enhancers : Leverage Gd³⁺’s high atomic number (Z=64) to enhance X-ray absorption in tumor cells.

- Catalysis : Sulfate ligands act as Lewis acid sites in heterogeneous catalysis for organic transformations .

Data Analysis and Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.